N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system regulates various physiological processes such as pain, inflammation, and appetite. TFP has shown promising results in preclinical studies for its potential therapeutic applications.
Wirkmechanismus
FAAH is an enzyme that breaks down endocannabinoids in the body, leading to a decrease in their levels. N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide inhibits FAAH, leading to an increase in endocannabinoid levels in the body. The increased levels of endocannabinoids can activate cannabinoid receptors, leading to various physiological effects such as pain relief, anti-inflammatory effects, and reduced anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical studies. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, this compound has been shown to have anti-epileptic effects, reducing seizure activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide has several advantages for lab experiments. It is a potent inhibitor of FAAH, leading to an increase in endocannabinoid levels in the body. This compound has also been shown to have high selectivity for FAAH, reducing the risk of off-target effects. However, this compound has limitations in terms of its stability and solubility. It is also difficult to administer to animals due to its low water solubility.
Zukünftige Richtungen
There are several future directions for N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide research. One area of research is the development of novel this compound analogs with improved stability and solubility. Another area of research is the investigation of this compound's potential therapeutic applications in various disease models. Additionally, the development of this compound-based imaging agents can help in the visualization of FAAH activity in vivo. Overall, this compound has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications.
Synthesemethoden
N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide can be synthesized using a multi-step process involving the reaction of 2-bromo-5-(trifluoromethyl) pyridine with thiophenol, followed by the reaction of the resulting intermediate with 2-bromo-4′-nitroacetophenone. The final step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The yield of this compound can be improved by using different reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of FAAH, which leads to an increase in endocannabinoid levels in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, and appetite. This compound has shown promising results in preclinical studies for its potential therapeutic applications in pain management, inflammation, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[2-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c1-2-14(22)21-13-6-4-3-5-11(13)10-23-15-8-7-12(9-20-15)16(17,18)19/h2-9H,1,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLURGTYWTYAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1CSC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.